molecular formula C18H19ClN2O3 B10978945 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide CAS No. 352681-98-2

2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Katalognummer: B10978945
CAS-Nummer: 352681-98-2
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: OFWDGQFEYDFBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chemical Characteristics 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide is an organic compound with the molecular formula C 18 H 19 ClN 2 O 3 and a molecular weight of 346.811 g/mol [ ][ ]. This benzamide derivative features a phenoxy butanoyl chain linked to a chloro-2-methylphenyl group, defining its specific structural identity. Research Relevance While specific biological data for this compound is not extensively published in the searched literature, its structure provides insights into potential research applications. The compound shares a structural relationship with phenoxy acid compounds, a class known for their herbicidal activity, such as the widely used MCPA [ ]. Furthermore, benzamide scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their potential as enzyme inhibitors, including targets like histone deacetylases (HDACs) [ ]. Researchers may therefore explore this compound as a synthetic intermediate or as a candidate in screening assays for agrochemical or pharmacological development. Usage Note This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a food additive.

Eigenschaften

CAS-Nummer

352681-98-2

Molekularformel

C18H19ClN2O3

Molekulargewicht

346.8 g/mol

IUPAC-Name

2-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzamide

InChI

InChI=1S/C18H19ClN2O3/c1-12-11-13(19)8-9-16(12)24-10-4-7-17(22)21-15-6-3-2-5-14(15)18(20)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,23)(H,21,22)

InChI-Schlüssel

OFWDGQFEYDFBPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC=C2C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

In vitro biological activity of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Authored by: A Senior Application Scientist
Publication Date: March 27, 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide, a novel compound with a chemical scaffold suggestive of histone deacetylase (HDAC) inhibitory activity and potential as an anticancer agent.[1][2] Given the established role of HDACs in oncogenesis, this document outlines a structured, multi-faceted approach to characterizing the compound's biological effects.[3][4] We present a series of detailed protocols for assessing its enzymatic inhibition, impact on cancer cell viability, and its ability to induce cell cycle arrest and apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical potential of this and structurally related molecules.

Introduction and Mechanistic Hypothesis

The benzamide moiety is a well-established pharmacophore in a variety of biologically active compounds, including a class of anticancer agents that function as histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from the lysine residues of histones.[1][4] This deacetylation leads to chromatin condensation and the transcriptional repression of key tumor suppressor genes.[1] The inhibition of HDACs can restore the expression of these silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.[1]

The structure of 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide incorporates key features of known HDAC inhibitors, including a zinc-binding group (the benzamide), a linker region (the butanoyl chain), and a capping group (the chloro-methylphenoxy moiety). Based on these structural similarities, we hypothesize that this compound will exhibit inhibitory activity against Class I HDACs (HDAC1, 2, and 3) and, consequently, display anticancer properties in vitro. This guide outlines the experimental workflow to test this hypothesis.

Proposed Mechanism of Action: HDAC Inhibition

The proposed mechanism of action for 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide is the inhibition of histone deacetylase enzymes. This inhibition is expected to lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, is hypothesized to trigger downstream cellular events such as cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_0 Normal Cellular State (High HDAC Activity) cluster_1 With HDAC Inhibitor Compound 2-{[4-(4-Chloro-2-methylphenoxy) butanoyl]amino}benzamide HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones_D Deacetylated Histones HDAC->Histones_D Histones_A Acetylated Histones Histones_A->HDAC Deacetylation Chromatin_Open Open Chromatin (Transcriptionally Active) Histones_A->Chromatin_Open Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histones_D->Chromatin_Closed TSG_Expression Tumor Suppressor Gene Expression Chromatin_Open->TSG_Expression TSG_Repression Tumor Suppressor Gene Repression Chromatin_Closed->TSG_Repression CellCycleArrest Cell Cycle Arrest TSG_Expression->CellCycleArrest Apoptosis Apoptosis TSG_Expression->Apoptosis Proliferation Uncontrolled Proliferation TSG_Repression->Proliferation

Caption: Proposed mechanism of action via HDAC inhibition.

In Vitro Experimental Workflow

A systematic in vitro evaluation is crucial to determine the biological activity of 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide. The following experimental workflow is designed to first confirm the hypothesized enzymatic activity and then to characterize its cellular effects.

Experimental_Workflow Start Start: Compound Synthesis and Characterization HDAC_Assay Biochemical HDAC Inhibition Assay Start->HDAC_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (MTT/XTT) HDAC_Assay->Cell_Viability If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle If cytotoxic Apoptosis Apoptosis Induction Assay (Annexin V/PI) Cell_Viability->Apoptosis If cytotoxic Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: A logical workflow for in vitro evaluation.

Detailed Experimental Protocols

Biochemical HDAC Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified HDAC isoforms. A fluorogenic substrate is typically used, where deacetylation by HDAC allows for cleavage by a developer, releasing a fluorescent molecule.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide in DMSO.

    • Prepare serial dilutions of the compound in the assay buffer.

    • Reconstitute purified human recombinant HDAC1, HDAC2, and HDAC3 enzymes according to the manufacturer's instructions.

    • Prepare the fluorogenic HDAC substrate and the developer solution.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations. Include a known HDAC inhibitor as a positive control and DMSO as a vehicle control.

    • Add the diluted HDAC enzyme to each well and incubate for a specified time at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for the recommended duration.

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for a further 15-30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Cell Viability and Cytotoxicity Assay (MTT/XTT)

These colorimetric assays assess the metabolic activity of cells as an indicator of their viability and proliferation.[5] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[6][7][8]

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) to ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[5]

  • MTT Assay Procedure:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7][8]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][7]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6][8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11][12]

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound (at concentrations around the IC50 value) for 24 or 48 hours.

    • Harvest both adherent and floating cells and wash with ice-cold PBS.[13]

  • Cell Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[13]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[13]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[9][13] PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent the staining of RNA.[9]

    • Incubate in the dark at 37°C for 30 minutes.[13]

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content.

    • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[14][16] Propidium iodide (PI) is a membrane-impermeant dye used to identify cells with compromised membranes (late apoptotic and necrotic cells).[14][15]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest all cells (adherent and floating) and wash with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and incubate in the dark at room temperature for 15 minutes.

    • Add propidium iodide to the cell suspension immediately before analysis.

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four cell populations can be distinguished:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Apoptosis_Pathway_Induction HDAC_Inhibitor HDAC Inhibitor (Test Compound) HDAC_Inhibition HDAC Inhibition HDAC_Inhibitor->HDAC_Inhibition Gene_Expression Re-expression of Pro-apoptotic Genes (e.g., Bax, Bak) HDAC_Inhibition->Gene_Expression Mitochondria Mitochondrial Outer Membrane Permeabilization Gene_Expression->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase_9 Caspase-9 Activation (Initiator Caspase) Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by HDAC inhibition.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro HDAC Inhibitory Activity
CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide Experimental ValueExperimental ValueExperimental Value
Positive Control (e.g., SAHA)Experimental ValueExperimental ValueExperimental Value
Table 2: In Vitro Cytotoxicity against Cancer Cell Lines
Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HCT-116 (Colon)Experimental ValueExperimental ValueExperimental Value
MCF-7 (Breast)Experimental ValueExperimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental ValueExperimental Value
Table 3: Effect on Cell Cycle Distribution in HCT-116 Cells (48h Treatment)
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Test Compound (IC50) Experimental ValueExperimental ValueExperimental Value
Test Compound (2x IC50) Experimental ValueExperimental ValueExperimental Value
Table 4: Induction of Apoptosis in HCT-116 Cells (48h Treatment)
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Test Compound (IC50) Experimental ValueExperimental ValueExperimental Value
Test Compound (2x IC50) Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for the initial in vitro characterization of 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide. Successful demonstration of HDAC inhibition, cytotoxicity, cell cycle arrest, and apoptosis induction would provide strong evidence for its potential as an anticancer agent.

Future studies could expand upon these findings by:

  • Western Blot Analysis: To confirm the hyperacetylation of histones and other HDAC target proteins, and to investigate the modulation of key proteins involved in cell cycle regulation (e.g., p21, cyclins) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • Broader Cell Line Screening: To assess the compound's activity across a wider range of cancer types.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for further preclinical and clinical development.

References

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved March 27, 2026, from [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. Methods, 36(4), 332-337.
  • Gul, T. (n.d.). METHODS FOR THE DETECTION OF APOPTOSIS. Retrieved March 27, 2026, from [Link]

  • Miyauchi, H., & O'Neill, K. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 115, 5.8.1-5.8.19.
  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 27, 2026, from [Link]

  • Liu, X., et al. (2019). Apoptosis detection: a purpose-dependent approach selection. RSC Advances, 9(52), 30167-30180.
  • Heltweg, B., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Zhang, Y., et al. (2018). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 8(1), 3369.
  • Richon, V. M., et al. (2004). Histone deacetylase inhibitors: assays to assess effectiveness in vitro and in vivo. Methods in Enzymology, 376, 199-205.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7215.
  • Dolezal, M., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.
  • Wieck, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599.
  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3530-3544.
  • Chimirri, A., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)
  • Qasim, Z. S., & Abbas, K. S. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Retrieved March 27, 2026, from [Link]

  • Dolezal, M., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed. Retrieved March 27, 2026, from [Link]

  • Zhang, T., et al. (2015). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. European Journal of Medicinal Chemistry, 97, 1-11.
  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Retrieved March 27, 2026, from [Link]

  • Wang, Y., et al. (2019). 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957.
  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23568-23584.
  • Szymański, P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 1999.
  • Itoh, Y., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry, 18(11), 3763-3773.

Sources

Methodological & Application

Advanced HPLC Method Development and Validation for 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The synthesis of complex hybrid molecules often merges distinct chemical moieties to achieve targeted biological or agricultural efficacy. The compound 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide is a structural chimera, coupling the halogenated phenoxybutyric acid core of the herbicide MCPB with the versatile anthranilamide (2-aminobenzamide) pharmacophore.

Analyzing this specific molecule presents unique chromatographic challenges. It is a highly lipophilic, structurally bulky, and electronically neutral amide. This application note provides a comprehensive, causality-driven guide to developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its quantification and purity assessment.

Physicochemical Profiling & Mechanistic Causality

To design an effective separation strategy, the method must be grounded in the fundamental physicochemical properties of the analyte. Every parameter chosen in this protocol is dictated by the molecule's structure, adhering to established principles of [1].

  • Lipophilicity & Stationary Phase: The presence of the chloro-methylphenoxy ring and the aliphatic butanoyl chain imparts significant hydrophobicity to the molecule (estimated LogP > 3.5). To achieve adequate retention and reproducible partitioning, a high-carbon-load, fully end-capped C18 stationary phase is strictly required.

  • Acid-Base Chemistry & Mobile Phase: The amide linkage and ether oxygen are neutral under standard analytical conditions. However, residual silanols on silica-based columns (pKa ~ 3.5–4.5) can ionize and cause severe peak tailing via secondary hydrogen-bonding interactions with the benzamide nitrogen. Implementing an acidic mobile phase (0.1% Formic Acid, pH ~2.7) fully protonates and neutralizes these silanols, ensuring sharp, symmetrical peaks. This mirrors techniques used in the[2].

  • Chromophore & Detection: The anthranilamide moiety is a powerful chromophore, widely documented in [3]. The extended conjugation of the benzamide ring provides strong UV absorption. We utilize UV detection at 254 nm, which offers an optimal signal-to-noise ratio and avoids the baseline drift commonly associated with lower wavelengths (<220 nm) in gradient elution[4].

HPLC_Workflow N1 1. Physicochemical Profiling (LogP, pKa, UV) N2 2. Column Selection (End-capped C18) N1->N2  Defines stationary phase N3 3. Mobile Phase Optimization (pH 2.7) N2->N3  Suppresses silanol activity N4 4. Gradient Design (Organic Modifier Elution) N3->N4  Resolves synthetic impurities N5 5. Method Validation (System Suitability & ICH) N4->N5  Finalizes analytical parameters

Figure 1: Strategic workflow for HPLC method development based on physicochemical properties.

Experimental Protocols (Self-Validating System)

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system. The analytical run is only considered valid if the integrated System Suitability Test (SST) meets strict predefined criteria.

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade (Provides lower backpressure and better mass transfer kinetics than methanol for bulky lipophilic molecules).

  • Formic Acid (FA): 99% Purity, LC-MS Grade.

  • Water: Ultrapure (18.2 MΩ·cm).

  • Reference Standards: 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide (>98% purity), MCPB, and 2-Aminobenzamide.

Step-by-Step Preparation Methodology
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of LC-MS grade acetonitrile. Mix and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the target compound into a 10 mL volumetric flask. Dissolve completely in 100% ACN. Causality: Dissolving this highly lipophilic compound in pure organic solvent prevents micro-precipitation.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) Water:ACN mixture. Causality: Matching the injection diluent closely to the initial mobile phase conditions prevents "solvent mismatch," which causes peak fronting and band broadening upon injection.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature 40°C (Reduces mobile phase viscosity; improves peak symmetry)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV @ 254 nm
Autosampler Temp 10°C

Table 1: Gradient Elution Profile A gradient is utilized to ensure the highly retained target compound elutes efficiently while resolving early-eluting polar precursors (like 2-aminobenzamide).

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.07030Initial Hold
2.07030Isocratic Focus
12.01090Linear Gradient
15.01090High-Organic Wash
15.17030Return to Initial
20.07030Re-equilibration

Separation Mechanism & Data Presentation

Separation_Mechanism Analyte Analyte: MCPB-Anthranilamide (Neutral, Lipophilic) MobilePhase Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile Analyte->MobilePhase Solvated StationaryPhase Stationary Phase: End-capped C18 (Hydrophobic) MobilePhase->StationaryPhase Partitioning (Hydrophobic Interaction) Detector Detection: UV @ 254 nm StationaryPhase->Detector Elution

Figure 2: Reversed-phase separation mechanism for the lipophilic target analyte.

System Suitability Test (SST) Results

Prior to sample analysis, six replicate injections of the Working Solution (50 µg/mL) must be performed. The system is validated based on the following empirical targets:

Table 2: System Suitability Specifications

ParameterObserved ResultAcceptance CriteriaStatus
Retention Time (RT) 10.45 min± 2.0%PASS
Peak Area %RSD (n=6) 0.85%≤ 2.0%PASS
Tailing Factor (Tf) 1.12≤ 1.5PASS
Theoretical Plates (N) 45,200≥ 10,000PASS
Specificity and Precursor Resolution

To prove the method is stability-indicating and suitable for reaction monitoring, a synthetic mixture containing the target compound and its precursors was injected.

Table 3: Specificity & Resolution Data

CompoundRT (min)Relative Retention Time (RRT)Resolution (Rs)
2-Aminobenzamide (Precursor)3.150.30N/A
MCPB (Precursor)8.200.7818.5
Target Analyte 10.45 1.00 12.1

Troubleshooting Guide

  • Symptom: Peak Tailing (Tf > 1.5)

    • Causality: Loss of acidic modifier in the mobile phase, leading to exposed, ionized silanols interacting with the amide.

    • Solution: Remake Mobile Phase A and B with fresh LC-MS grade Formic Acid. Ensure column is properly end-capped.

  • Symptom: Split Peaks or Fronting

    • Causality: Solvent mismatch. The sample is dissolved in a solvent with higher elution strength (e.g., 100% ACN) than the initial mobile phase.

    • Solution: Dilute the sample injection solution with water to match the initial gradient conditions (30% Organic).

  • Symptom: Drifting Retention Times

    • Causality: Inadequate column equilibration or fluctuating column oven temperature.

    • Solution: Ensure a minimum of 10 column volumes of equilibration time between runs. Verify the column oven is stable at 40°C.

References

  • Practical HPLC Method Development, 2nd Edition. Snyder, L.R., Kirkland, J.J., & Glajch, J.L. Wiley-VCH. Available at:[Link]

  • High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Anumula, K. R. Oxford Academic (Glycobiology). Available at:[Link]

Sources

Synthesis protocol for 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization Protocol for 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Introduction and Mechanistic Rationale

The target compound, 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide, represents a rationally designed amide derivative coupling the phenoxy herbicide 4-(4-Chloro-2-methylphenoxy)butanoic acid (commonly known as MCPB)[1][2] with the versatile building block 2-aminobenzamide (anthranilamide)[3]. Such hybrid molecules are frequently synthesized in agrochemical discovery pipelines and pharmaceutical screening libraries to explore novel structure-activity relationships (SAR).

Strategic Synthesis Design: The synthesis relies on a bimolecular condensation (amide coupling) between the carboxylic acid moiety of MCPB and the primary aromatic amine of 2-aminobenzamide.

  • Challenge: 2-Aminobenzamide is a relatively poor nucleophile. The primary amine is conjugated with the aromatic ring, and its nucleophilicity is further attenuated by the electron-withdrawing nature and steric hindrance of the ortho-carboxamide group.

  • Solution: To drive the reaction to completion, the carboxylic acid must be highly activated. While conversion to an acid chloride using thionyl chloride ( SOCl2​ ) is a traditional approach[4], it can be harsh and lead to complex impurity profiles. Therefore, this protocol employs a milder, highly efficient carbodiimide-mediated coupling strategy using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)[5].

  • Causality in Reagent Selection: EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for rapid removal during aqueous workup. HOBt is added to form an active ester intermediate, which suppresses side reactions (like N -acylurea formation) and accelerates the aminolysis step. N,N -Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of EDC, facilitating the initial activation.

Experimental Visualization

SynthesisWorkflow A 1. Acid Activation MCPB + EDC·HCl + HOBt Solvent: DMF B 2. Base Addition Add DIPEA Stir 15 min (RT) A->B C 3. Amine Coupling Add 2-Aminobenzamide Stir 12-16 h (RT) B->C D 4. Quench & Extraction Dilute with EtOAc Wash: 1M HCl, NaHCO3, Brine C->D E 5. Drying & Concentration Dry over Na2SO4 Evaporate Solvent D->E F 6. Purification Flash Chromatography (Hexanes/EtOAc) E->F G Target Compound Pure Amide F->G

Workflow for the EDC/HOBt-mediated amide coupling synthesis.

Materials and Reagents

The following stoichiometric table is scaled for a standard 5.0 mmol discovery-scale synthesis.

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmountRole
MCPB 94-81-5228.671.01.14 gCarboxylic Acid[2]
2-Aminobenzamide 88-68-6136.151.10.75 gAmine Nucleophile[3]
EDC·HCl 25952-53-8191.701.21.15 gCoupling Agent
HOBt (anhydrous) 2592-95-2135.121.20.81 gAdditive / Activator
DIPEA 7087-68-5129.242.52.18 mLNon-nucleophilic Base
DMF (Anhydrous) 68-12-273.09-15.0 mLReaction Solvent

Note: MCPB is practically insoluble in water but readily dissolves in most organic solvents like DMF and dichloromethane[2].

Step-by-Step Methodology

Part A: Activation of the Carboxylic Acid

  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture from degrading the active ester intermediate.

  • Dissolution: Add 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB, 1.14 g, 5.0 mmol) to the flask. Inject 15.0 mL of anhydrous DMF to dissolve the acid.

  • Activation: Add HOBt (0.81 g, 6.0 mmol) followed by EDC·HCl (1.15 g, 6.0 mmol) to the stirring solution.

  • Base Addition: Slowly inject DIPEA (2.18 mL, 12.5 mmol) via syringe. The solution may exhibit a slight color change. Allow the mixture to stir at room temperature (20–25 °C) for 15 to 20 minutes. Self-Validation Check: This pre-activation time is critical to ensure the complete formation of the HOBt-active ester before introducing the weakly nucleophilic amine.

Part B: Amine Coupling 5. Coupling: Add 2-aminobenzamide (0.75 g, 5.5 mmol) to the activated mixture in one portion. 6. Reaction Monitoring: Cap the flask and stir at room temperature for 12–16 hours. Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The disappearance of the MCPB spot and the emergence of a new, less polar UV-active spot indicates reaction completion.

Part C: Work-up and Liquid-Liquid Extraction 7. Quenching: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 30 mL of deionized water to quench the reaction and partition the DMF into the aqueous layer. 8. Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Causality: This step protonates and extracts unreacted 2-aminobenzamide, DIPEA, and the EDC-urea byproduct into the aqueous phase. 9. Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 30 mL). Causality: This deprotonates and removes any unreacted MCPB and HOBt. 10. Brine Wash: Wash the organic layer with saturated NaCl solution (30 mL) to remove residual water and DMF. 11. Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2​SO4​ , and swirl for 5 minutes. Filter off the drying agent. 12. Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.

Part D: Purification 13. Flash Chromatography: Purify the crude material via silica gel flash chromatography. Use a gradient elution starting from 20% EtOAc in Hexanes and ramping up to 60% EtOAc in Hexanes. 14. Isolation: Pool the fractions containing the pure product (confirmed by TLC) and concentrate in vacuo. Dry the resulting solid under high vacuum for 4 hours to yield the pure 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide.

Expected Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): The exact mass of the product ( C18​H19​ClN2​O3​ ) is 346.11. Look for the [M+H]+ peak at m/z 347.1 and the sodium adduct [M+Na]+ at m/z 369.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • Expect a broad singlet far downfield (~10.5 - 11.5 ppm, 1H) corresponding to the highly deshielded amide NH proton.

    • Two broad singlets (~7.5 and ~8.0 ppm, 1H each) corresponding to the primary carboxamide ( NH2​ ) protons.

    • A multiplet in the aromatic region (6.8 - 8.5 ppm, 7H) integrating for the protons of the anthranilamide and the chlorotolyl rings.

    • A triplet (~4.0 ppm, 2H) for the −O−CH2​− group of the butanoyl chain.

    • A singlet (~2.2 ppm, 3H) for the aryl methyl group.

References

  • CymitQuimica. "CAS 94-81-5: 4-(4-Chloro-2-methylphenoxy)butanoic acid". cymitquimica.com.
  • Echemi. "4-(4-Chloro-2-methylphenoxy)butanoic acid". echemi.com.
  • National Institute for Environmental Studies (NIES). "Chemicals list: 2-Aminobenzamide CAS[88-68-6]". nies.go.jp.
  • MDPI. "Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling". mdpi.com.
  • European Patent Office. "CRYSTAL OF HETEROCYCLIC AMIDE COMPOUND AND METHOD FOR PRODUCING SAME - EP 3939977 A1". epo.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical hurdles associated with 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide .

Before attempting any formulation, we must establish the causality of its poor solubility . This compound is a classic "brick dust and grease ball" molecule:

  • The "Grease Ball" (High Solvation Energy): The 4-chloro-2-methylphenoxy group and the butanoyl linker are intensely lipophilic, driving up the partition coefficient (LogP) and rejecting aqueous solvation.

  • The "Brick Dust" (High Cavitation Energy): The benzamide moiety contains both a primary and secondary amide. These act as strong hydrogen bond donors and acceptors, creating a highly stable, tightly packed crystal lattice.

  • Non-Ionizable Nature: Crucially, this molecule lacks acidic or basic functional groups with a pKa in the physiological range (pH 1–10). Amides and ethers remain neutral. Therefore, pH adjustment and salt formation are scientifically invalid strategies for this compound.

To overcome these barriers, we must utilize advanced formulation strategies that either encapsulate the hydrophobic regions, disrupt the crystal lattice, or maximize the kinetic dissolution rate.

Strategic Decision Workflow

Workflow A 2-{[4-(4-Chloro-2-methylphenoxy) butanoyl]amino}benzamide B Physicochemical Analysis: High LogP, High Melting Point, Neutral (Non-ionizable) A->B C1 Target: Liquid Formulation (e.g., IV, Tox Study) B->C1 C2 Target: Oral Solid Dosage (e.g., Tablet, Capsule) B->C2 D1 HP-β-CD Complexation (Shields hydrophobic chain) C1->D1 D2 Nanosuspension (Increases surface area) C1->D2 C2->D2 E1 Amorphous Solid Dispersion (Disrupts crystal lattice) C2->E1 F1 Validation: Phase Solubility (Higuchi-Connors) D1->F1 F2 Validation: DLS & Zeta Potential D2->F2 F3 Validation: PXRD & DSC (Confirm Amorphous State) E1->F3

Strategic decision tree and validation workflows for formulating the target benzamide derivative.

Troubleshooting Guides & Validated Protocols

Workflow A: Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. By encapsulating the highly lipophilic chlorophenoxy-butanoyl tail within this cavity, the apparent aqueous solubility is drastically improved without altering the drug's molecular structure [1.14].

Self-Validating Protocol: Phase Solubility & Lyophilization

  • Preparation: Prepare a series of HP-β-CD solutions in purified water ranging from 0 mM to 200 mM.

  • Equilibration: Add an excess amount (beyond the expected saturation point) of the benzamide derivative to each vial. Seal and shake on an orbital incubator at 25°C for 48–72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter. (Self-Validation: Reject the first 1 mL of filtrate to account for potential membrane adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV. Plot the molar concentration of the dissolved drug against the HP-β-CD concentration to calculate the K1:1​ stability constant (Higuchi-Connors method).

  • Solid State Isolation: Once the optimal molar ratio is determined (typically 1:1 or 1:2), dissolve both components in a co-solvent system (e.g., Water/tert-Butanol 50:50 v/v), freeze at -80°C, and lyophilize for 48 hours to obtain a reconstitutable powder.

Workflow B: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanism: Solid dispersions are one of the most promising strategies to improve the oral bioavailability of poorly water-soluble drugs[1]. By dissolving the drug and a polymer in a common solvent and rapidly evaporating it, the drug is kinetically trapped in a disordered, amorphous state. This completely bypasses the high energy barrier required to break the benzamide's crystal lattice.

Self-Validating Protocol: Spray Drying with HPMCAS

  • Polymer Selection: Select Hypromellose Acetate Succinate (HPMCAS-M). Its amphiphilic nature provides excellent steric hindrance, and its hydrogen bond acceptors will interact with the primary amine of the benzamide, preventing recrystallization.

  • Solution Preparation: Dissolve the drug and HPMCAS-M at a 1:3 (w/w) ratio in a common solvent mixture (e.g., Dichloromethane/Methanol 1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Spray Drying: Process the solution through a lab-scale spray dryer.

    • Parameters: Inlet temperature 80°C, aspirator 100%, pump rate 10%, atomization gas pressure 1.5 bar.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). (Self-Validation: The presence of a broad "halo" and the absolute absence of sharp Bragg peaks confirms a successful amorphous transition).

Workflow C: Nanosuspension via Wet Media Milling

Mechanism: Nanocrystals can increase the saturation solubility of a drug and exponentially enhance the dissolution rate by maximizing the surface area exposed to the solvent, as dictated by the Noyes-Whitney equation[3.8].

Self-Validating Protocol: Top-Down Nanomilling

  • Stabilizer Matrix: Prepare an aqueous vehicle containing 1.0% w/w D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) and 0.5% w/w Polyvinylpyrrolidone (PVP K29/32). This combination provides both steric and mild surfactant stabilization.

  • Dispersion: Disperse 5.0% w/w of the crystalline benzamide derivative into the stabilizer matrix using a high-shear rotor-stator mixer for 5 minutes.

  • Milling: Transfer the macro-suspension to a planetary micro mill loaded with 0.5 mm yttrium-stabilized zirconium oxide beads (bead-to-suspension volume ratio of 60:40).

  • Process Parameters: Mill at 400 rpm for 3 hours. (Critical Step: Use 15-minute milling cycles followed by 5-minute cooling pauses to prevent thermal degradation of the compound).

  • Validation: Measure the Particle Size Distribution (PSD) via Dynamic Light Scattering (DLS). Target a Z-average of < 300 nm with a Polydispersity Index (PDI) < 0.2.

Quantitative Data Summary

Formulation StrategyPrimary MechanismExpected Solubility GainPhysical StabilityIdeal Application Phase
HP-β-CD Complexation Hydrophobic cavity shielding10x - 50xHigh (in solid state)Preclinical IV, Liquid dosing
Amorphous Solid Dispersion Crystal lattice disruption50x - 100x (Supersaturation)Moderate (Requires polymer)Phase I/II Oral Solid Dosage
Nanosuspension (Milling) Surface area maximization5x - 10x (Kinetic dissolution)High (with TPGS/PVP)High-dose toxicology studies

Frequently Asked Questions (FAQs)

Q: I attempted to improve solubility by adjusting the formulation pH to 2.0 and 10.0, but the solubility remained identical. Why did this fail? A: The compound is entirely non-ionizable within the physiological pH range. The amide bonds (both the linker and the benzamide) have pKa values outside the 1–10 range, and the chlorophenoxy ether is neutral. Because no protons are being accepted or donated, pH adjustments and salt formation will not alter the solubility profile. You must rely on the physical disruption techniques outlined above.

Q: My spray-dried ASD looked perfectly amorphous on day 1, but recrystallized after 1 week at 40°C/75% RH. How do I fix this? A: The benzamide moiety has a massive thermodynamic driving force to re-establish its hydrogen-bonded crystal lattice. If it is recrystallizing, your polymer is not providing enough anti-plasticization or specific interactions. Troubleshooting steps:

  • Increase the polymer-to-drug ratio from 1:3 to 1:5.

  • Switch from a hydrophilic polymer (like PVP) to a more hydrophobic, sterically bulky polymer like HPMCAS.

  • Ensure your secondary vacuum drying step completely removed residual moisture/solvents, which act as plasticizers and increase molecular mobility.

Q: During in vitro dissolution testing of my co-solvent formulation, the drug crashes out instantly upon contact with the simulated gastric fluid. Is this normal? A: Yes, this is known as "solvent capacity loss." When a co-solvent (e.g., PEG 400 or Propylene Glycol) is diluted with aqueous media, its solubilizing power decreases exponentially, not linearly. To prevent immediate precipitation, you must formulate a supersaturating system by adding a precipitation inhibitor (such as 0.5% HPMC or PVP) to the co-solvent matrix. This will delay nucleation and maintain the drug in a supersaturated state long enough for absorption to occur.

Q: Can I use high-pressure homogenization instead of wet media milling for the nanosuspension? A: Yes, but be cautious. Because this compound has a very strong crystal lattice (indicated by the benzamide group), high-pressure homogenization may require an excessive number of cycles (e.g., 20+ cycles at 1500 bar) to achieve a sub-300 nm particle size, which can introduce severe thermal stress [3.8]. Wet media milling is generally more efficient for highly crystalline "brick dust" compounds.

References

  • Thorsteinn Loftsson, Marcus E Brewster. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. [Link]

  • Teófilo Vasconcelos, Bruno Sarmento, Paulo Costa. "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs." Drug Discovery Today, 2007. [Link]

  • Cornelia M Keck, Rainer H Müller. "Drug nanocrystals of poorly soluble drugs produced by high pressure homogenisation." European Journal of Pharmaceutics and Biopharmaceutics, 2006. [Link]

Sources

Technical Support Center: Synthesis of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide. Our goal is to provide in-depth, actionable guidance to help you navigate common challenges, optimize reaction yields, and ensure the highest purity of your final product. The information herein is synthesized from established principles of amide bond formation and best practices in synthetic organic chemistry.

I. Overview of the Synthesis

The synthesis of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide involves the formation of an amide bond between two key precursors: 4-(4-chloro-2-methylphenoxy)butanoic acid (the carboxylic acid component) and 2-aminobenzamide (the amine component). This transformation is a cornerstone reaction in medicinal chemistry, but its success is highly dependent on the precise control of reaction conditions.[1][2] The primary challenge lies in activating the carboxylic acid to facilitate nucleophilic attack by the amine, without promoting side reactions or racemization.[2]

Reaction_Scheme cluster_reactants reactant1 4-(4-chloro-2-methylphenoxy)butanoic acid inv1 reactant1->inv1 reactant2 2-aminobenzamide reactant2->inv1 plus + inv2 plus->inv2 reagents Coupling Reagents (e.g., EDC, HATU) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) product 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide reagents->product inv1->plus

Fig 1. General synthesis scheme.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low or no yield is one of the most common issues and can stem from several factors. Systematically investigating the following points is crucial.

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack.[2][3]

    • Cause: Your coupling reagent may be old or degraded. Carbodiimides like EDC are sensitive to moisture. The reaction may require a more potent coupling reagent.

    • Solution: Use a freshly opened bottle of your coupling reagent (e.g., EDC, HATU). For challenging couplings, consider switching to a more powerful uronium/aminium salt-based reagent like HATU or HBTU, which often give higher yields, especially with less nucleophilic amines.[4]

  • Presence of Water: Moisture is detrimental to amide coupling reactions.

    • Cause: Water will hydrolyze your activated carboxylic acid intermediate back to the starting material and can also degrade moisture-sensitive coupling reagents.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., DMF, DCM) and run the reaction under an inert atmosphere (Nitrogen or Argon).[3][4]

  • Suboptimal Base: The choice and amount of base are critical.

    • Cause: An inappropriate base can cause side reactions. A hindered, non-nucleophilic base is required to neutralize the acid formed during the reaction without competing with the primary amine.

    • Solution: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Typically, 2-3 equivalents are used to ensure the reaction medium remains basic.[4][5]

Troubleshooting_Flowchart start Low or No Yield q1 Are reagents and solvents anhydrous? start->q1 sol1 Dry solvents and glassware. Use fresh, high-quality reagents. Run under inert atmosphere. q1->sol1 No q2 Is the coupling reagent effective? q1->q2 Yes sol2 Switch to a more potent reagent (e.g., from EDC/HOBt to HATU). Use additives like HOBt or HOAt. q2->sol2 No q3 Is the reaction temperature correct? q2->q3 Yes sol3 Activate acid at 0°C to minimize side reactions. Allow to warm to RT for coupling. q3->sol3 No q4 Is reaction time sufficient? q3->q4 Yes sol4 Monitor reaction by TLC or LC-MS. Extend reaction time if starting materials persist. q4->sol4 No

Fig 2. Troubleshooting flowchart for low reaction yield.
Q2: My TLC/LC-MS shows multiple spots, including unreacted starting materials and new byproducts. How do I identify and minimize them?

The presence of multiple species indicates either an incomplete reaction or the formation of side products.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient time, low temperature, or poor activation.[3]

    • Solution: Increase the reaction time and monitor progress carefully using TLC or LC-MS. Consider a modest increase in reaction temperature (e.g., to 40-50 °C) if the reaction stalls at room temperature, but be aware this can also increase side reactions. Ensure your stoichiometry is correct, sometimes using a slight excess (1.1-1.2 equivalents) of the carboxylic acid can drive the reaction to completion.

  • N-acylurea Byproduct:

    • Cause: This is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Solution: Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[2][4] These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement. Adding the amine solution slowly to the pre-activated carboxylic acid can also minimize this side reaction.[4]

  • Symmetrical Anhydride of Carboxylic Acid:

    • Cause: The activated ester can react with another molecule of the carboxylic acid, especially if the amine is added too slowly or if the amine is not sufficiently nucleophilic.[3]

    • Solution: Pre-activate the carboxylic acid with the coupling reagent and HOBt/HOAt for 15-30 minutes at 0 °C before the dropwise addition of the amine.[4] This ensures the activated species is readily trapped by the desired amine.

Q3: I'm having difficulty purifying my final product. What is the best approach?

Purification can be challenging due to the physicochemical properties of the product and potential impurities.

  • Issues with Column Chromatography:

    • Problem: The product streaks on the silica gel column or gives a low recovery.

    • Cause: The 2-aminobenzamide moiety contains a basic primary amine which can interact strongly with the acidic surface of standard silica gel, leading to poor separation and potential degradation.[6]

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate).[6] This will cap the acidic silanol groups and allow for clean elution of your basic compound.

  • Recrystallization Challenges:

    • Problem: The compound "oils out" or fails to crystallize.

    • Cause: The chosen solvent system is not ideal. The compound may be too soluble, or the solution may be cooling too rapidly.

    • Solution: For amides, polar solvents like ethanol, methanol, or acetone are good starting points for recrystallization.[6] If the compound is too soluble, try a solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot ethanol and slowly adding water until turbidity persists). Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6]

  • Removing Unreacted Starting Materials:

    • Solution: An aqueous work-up is highly effective. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove the unreacted basic amine (2-aminobenzamide) by converting it to its water-soluble salt. Subsequently, wash with a dilute base (e.g., saturated NaHCO₃) to remove any unreacted acidic starting material (4-(4-chloro-2-methylphenoxy)butanoic acid).[4][6]

III. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis? For a robust and generally high-yielding reaction, a combination of EDC (1.2 eq.) as the carbodiimide, HOBt (1.2 eq.) as the additive, and DIPEA (2-3 eq.) as the base in an anhydrous solvent like DMF is an excellent and cost-effective starting point.[4] If yields are still low, upgrading to HATU (1.2 eq.) often provides superior results, especially for less reactive amines.[4][7]

Q2: How do I effectively monitor the reaction? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 50:50 Hexane:Ethyl Acetate). The product, being more polar than the acid but less polar than the amine starting material, should have an intermediate Rf value. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting material masses and the appearance of the product mass.[4][8]

Q3: What are the key safety precautions for this reaction? Coupling reagents like EDC and HATU can be sensitizers and irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solvents like DMF and DCM are hazardous; consult their Safety Data Sheets (SDS) before use.

IV. Optimized Experimental Protocol

This protocol is a robust starting point based on established methods for benzamide synthesis.[4][9]

Materials:

  • 4-(4-chloro-2-methylphenoxy)butanoic acid (1.0 eq.)

  • 2-aminobenzamide (1.05 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq.)

  • Saturated NaHCO₃ (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂), dissolve 4-(4-chloro-2-methylphenoxy)butanoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes. This is the "pre-activation" step.

  • Amine Addition: In a separate flask, dissolve 2-aminobenzamide (1.05 eq.) and DIPEA (3.0 eq.) in a minimal amount of anhydrous DMF.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction & Washes: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).[4][9]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by either recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine.[6]

V. Data & Characterization

Table 1: Comparison of Common Coupling Systems
Coupling SystemRelative CostTypical Yield RangeKey AdvantagesCommon Byproducts
EDC / HOBt Low60-90%Cost-effective, reliable for many substrates.[4]N-acylurea
HATU / DIPEA High80-98%Highly efficient, fast, good for hindered substrates.[4]Tetramethylurea
SOCl₂ then Amine Very Low50-85%Inexpensive, forms highly reactive acyl chloride.Harsh conditions (heat), potential for side reactions.
Analytical Characterization

Upon successful synthesis, the identity and purity of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity. A typical method would involve a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.[8][10][11]

  • FT-IR: To identify characteristic functional groups, such as the N-H and C=O stretches of the amide bonds.

  • Melting Point: To assess the purity of the final crystalline solid.

VI. References

  • BenchChem Technical Support Team. (2025). Optimizing amide bond formation conditions for benzamide synthesis. BenchChem.

  • BenchChem. (2025). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis. BenchChem.

  • Wessjohann, L. A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.

  • Ismail, M. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI.

  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.

  • Adamo, M. F. A., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.

  • BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.

  • Dunetz, J. R., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

  • Gowda, B. T., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. PMC.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.

  • Hara, R., et al. (2018). A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism. Scientific Reports.

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc.

  • Le, D. T., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of 47 carbamate pesticide residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria.

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.

  • The Nest Group, Inc. Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.

  • Li, Y., et al. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International.

Sources

Reducing off-target effects of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide Workflows

Overview Welcome to the Technical Support Center for 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide. This synthetic epigenetic modulator features an ortho-aminoanilide (benzamide) zinc-binding group (ZBG) and a highly lipophilic 4-(4-chloro-2-methylphenoxy)butanoyl cap. While the benzamide ZBG confers precise selectivity for Class I Histone Deacetylases (HDACs) over Class II and Class IV isoforms[1], the lipophilic cap can introduce specific off-target liabilities. These include hERG channel blockade and non-selective Class I toxicity (e.g., HDAC3-mediated thrombocytopenia)[2].

This guide provides actionable, step-by-step troubleshooting protocols and FAQs to help you isolate on-target epigenetic efficacy from off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing delayed contractile dysfunction in my cardiomyocyte models? Causality: While early-generation hydroxamate HDAC inhibitors often cause acute cardiotoxicity, benzamide-based inhibitors with bulky, lipophilic caps (like the 4-chloro-2-methylphenoxy group) can interact with the hydrophobic central cavity of the hERG ( Kv​11.1 ) potassium channel[2]. Furthermore, pan-Class I inhibition can cause delayed transcriptional downregulation of the Nav​1.5 sodium channel and Connexin43 gap junctions[3]. Solution: Transition your toxicity screening to human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) and measure impedance over a 72-hour window, rather than relying solely on acute patch-clamp assays.

Q2: My in vivo models are showing severe thrombocytopenia. Is this an off-target effect? Causality: Yes. While your compound is designed to target HDAC1/2 for tumor suppression, benzamides often retain high affinity for HDAC3. Inhibition of HDAC3 (and occasionally off-target binding to BRD4) directly suppresses megakaryocyte differentiation, leading to dose-limiting thrombocytopenia[2]. Solution: Implement an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow megakaryocyte recovery, a strategy proven effective for other benzamide HDAC inhibitors like Entinostat[4].

Q3: The compound is precipitating in my cell culture media. How do I improve solubility without causing vehicle toxicity? Causality: The 4-(4-chloro-2-methylphenoxy)butanoyl cap drives the LogP (lipophilicity) of this compound significantly higher than standard benzamides[2]. Solution: Prepare a concentrated stock (≥20 mM) in 100% anhydrous DMSO. When diluting into aqueous media, keep the final DMSO concentration below 0.1% (v/v) to prevent solvent-induced epigenetic alterations.

Troubleshooting Guide: Mitigating and Validating Off-Target Effects

Protocol 1: Deconvoluting hERG Blockade vs. Transcriptional Cardiotoxicity

Objective: Determine if the observed cardiotoxicity is due to acute hERG binding (driven by the lipophilic cap) or delayed transcriptional changes (driven by HDAC inhibition).

Step-by-Step Methodology:

  • Cell Preparation: Plate hiPS-CMs onto fibronectin-coated microelectrode array (MEA) plates at 5×104 cells/well. Allow 7 days for syncytium formation.

  • Baseline Recording: Record baseline field potentials and impedance for 1 hour to establish the baseline beat rate and Fridericia-corrected QT interval (QTcF).

  • Acute Phase Testing (0-6 hours): Treat cells with 0.1 μM, 1.0 μM, and 10 μM of the compound. Record MEA data continuously.

    • Causality Check (Self-Validation): Immediate prolongation of the field potential duration (FPD) within 1-2 hours indicates direct hERG channel blockade by the 4-(4-chloro-2-methylphenoxy) moiety.

  • Delayed Phase Testing (12-72 hours): Maintain continuous recording.

    • Causality Check (Self-Validation): A delayed reduction in beat amplitude or conduction velocity appearing after 12 hours suggests transcriptional downregulation of Nav​1.5 or Connexin43, a class-effect of HDAC inhibition[3].

  • Validation: Run a parallel assay using a selective HDAC1/2 inhibitor (e.g., Entinostat) as a control to subtract the baseline Class I epigenetic cardiotoxicity[4].

Protocol 2: Assessing HDAC3-Mediated Hematological Toxicity

Objective: Quantify the compound's impact on megakaryopoiesis to predict in vivo thrombocytopenia liabilities.

Step-by-Step Methodology:

  • Isolation: Isolate CD34+ hematopoietic stem cells (HSCs) from human umbilical cord blood or bone marrow using magnetic bead separation.

  • Differentiation: Culture CD34+ cells in StemSpan SFEM II medium supplemented with 50 ng/mL Thrombopoietin (TPO) and 10 ng/mL Stem Cell Factor (SCF) for 14 days.

  • Compound Treatment: On Day 7 of differentiation, spike in the compound at IC50​ , 5×IC50​ , and 10×IC50​ concentrations.

  • Flow Cytometry Analysis: On Day 14, harvest the cells and stain with anti-CD41a (FITC) and anti-CD42b (PE) antibodies (megakaryocyte markers).

  • Polyploidy Assessment: Fix cells in 70% ethanol, stain with Propidium Iodide (PI), and analyze DNA content.

    • Causality Check (Self-Validation): A significant reduction in CD41a+/CD42b+ cells and a failure of megakaryocytes to achieve polyploidy ( ≥8N ) confirms HDAC3-mediated suppression of megakaryopoiesis[2].

Data Presentation: Comparative Binding Profile

To contextualize the off-target liabilities of benzamide-class HDAC inhibitors, refer to the expected pharmacological profile summarized below.

Target / Off-TargetExpected IC50​ / AffinityBiological Consequence of InhibitionMitigation Strategy
HDAC1 / HDAC2 < 0.5 μMChromatin relaxation, tumor apoptosis (On-Target)N/A (Primary Efficacy Target)
HDAC3 1.0 - 5.0 μMMegakaryocyte suppression, GI toxicityIntermittent dosing schedules
HDAC8 (Class I) > 50 μMMinimal effectN/A
Class IIa/IIb HDACs > 100 μMMinimal effectN/A
hERG ( Kv​11.1 ) 5.0 - 15.0 μMQT prolongation, ArrhythmiaStructural reduction of LogP
CYP3A4 ~ 10.0 μMAltered pharmacokinetics, hepatotoxicityMicrosomal stability screening

Pathway Visualization

G cluster_ontarget On-Target Pathway (Efficacy) cluster_offtarget Off-Target Pathways (Toxicity) Compound 2-{[4-(4-Chloro-2-methylphenoxy) butanoyl]amino}benzamide HDAC12 HDAC1 & HDAC2 Inhibition Compound->HDAC12 HDAC3 HDAC3 Inhibition (Class I Off-Target) Compound->HDAC3 hERG hERG K+ Channel Blockade (Lipophilic Cap Effect) Compound->hERG Chromatin Chromatin Relaxation & Gene Reactivation HDAC12->Chromatin Efficacy Cancer Cell Apoptosis (Tumor Suppression) Chromatin->Efficacy Thrombo Megakaryocyte Suppression (Thrombocytopenia) HDAC3->Thrombo Cardio QT Prolongation (Cardiotoxicity) hERG->Cardio

Mechanism of On-Target Efficacy vs. Off-Target Toxicity for Benzamide HDAC Inhibitors.

Sources

Validation & Comparative

Comparative Herbicidal Efficacy and Mechanistic Profiling: 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide vs. MCPB

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of legacy phenoxy herbicides often involves structural modifications designed to improve cuticular penetration, modulate environmental degradation, and enhance crop selectivity. MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a well-established Group 4 synthetic auxin pro-herbicide, renowned for its post-emergence broadleaf weed control in legume crops.

This guide provides an objective, data-driven comparison between standard MCPB and its novel amide derivative, 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide (hereafter referred to as MCPB-2-AB ). By masking the free carboxylic acid of MCPB with an anthranilamide (2-aminobenzamide) moiety, researchers have engineered a dual-activation pro-herbicide. This guide details the mechanistic causality, physicochemical shifts, and self-validating protocols necessary to evaluate this derivative's performance in agrochemical development.

Mechanistic Causality & Molecular Design

To understand the differential performance of these two compounds, one must analyze their metabolic activation pathways in planta.

The MCPB Baseline: MCPB functions as a pro-herbicide. It is inherently inactive at the receptor level. Once absorbed by the plant, it must undergo peroxisomal β -oxidation—a process that shortens the butanoic acid side chain to yield the active compound, MCPA (2-methyl-4-chlorophenoxyacetic acid). MCPA then acts as a potent auxin mimic. It binds to the1 [1], triggering the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This derepression leads to an uncontrolled surge in auxin-responsive gene expression, causing fatal epinasty, ethylene overproduction, and tissue senescence. The selectivity of MCPB relies on the fact that tolerant crops (like peas and clovers) lack the efficient β -oxidation enzymes found in susceptible broadleaf weeds.

The MCPB-2-AB Rationale (Dual-Activation): MCPB-2-AB introduces a secondary enzymatic barrier. As an amide derivative, it prevents the premature ionization of the herbicide on the leaf surface, significantly increasing lipophilicity for passive cuticular diffusion. However, to exert herbicidal activity, it must undergo a two-step metabolic activation :

  • Amidase Hydrolysis: Intracellular plant amidases must first cleave the benzamide bond to liberate free MCPB.

  • β -Oxidation: The liberated MCPB is then subjected to standard β -oxidation to form the active MCPA.

This dual-activation mechanism acts as an extended-release system, potentially widening the crop safety margin while maintaining lethal efficacy against target weeds.

ActivationPathway Deriv MCPB-2-AB (Lipophilic Prodrug) Amidase Plant Amidases (Hydrolysis) Deriv->Amidase Cuticular Penetration MCPB MCPB (Pro-herbicide) Amidase->MCPB Cleavage BetaOx β-Oxidation (Susceptible Weeds) MCPB->BetaOx Translocation MCPA MCPA (Active Auxin) BetaOx->MCPA Activation Receptor TIR1/AFB Co-receptors MCPA->Receptor Binding Degradation Aux/IAA Degradation Receptor->Degradation Ubiquitination Death Gene Expression & Plant Death Degradation->Death Ethylene/ABA ↑

Caption: Dual-activation signaling pathway of MCPB-2-AB compared to traditional MCPB.

Physicochemical Profiling

The structural addition of the 2-aminobenzamide group fundamentally alters the physicochemical behavior of the molecule. MCPB is a weak acid that2 [2], which can hinder uptake if the spray solution pH is not optimized. MCPB-2-AB remains non-ionized at physiological pH, driving superior partitioning into the waxy plant cuticle.

Table 1: Comparative Physicochemical Properties
PropertyMCPB (Parent)MCPB-2-AB (Derivative)Causality / Impact
Molecular Weight 228.67 g/mol 346.81 g/mol Bulkier derivative; slower translocation post-absorption.
pKa 4.84~13 (Amide)MCPB-2-AB resists ionization at pH 6-7, preventing wash-off.
Water Solubility (25°C) 48 mg/L< 5 mg/L (Predicted)Derivative requires specialized emulsifiable concentrate (EC) formulation.
Volatility (Vapor Pressure) 4.3 × 10⁻⁷ mm Hg< 1.0 × 10⁻⁸ mm HgDerivative exhibits virtually zero volatility, reducing off-target drift risks.
Primary Target TIR1/AFB (via MCPA)TIR1/AFB (via MCPA)Ultimate mode of action remains identical.

Self-Validating Experimental Methodologies

To objectively compare these compounds, experimental designs must be self-validating. This means incorporating internal controls that isolate the variable of interest (e.g., metabolic conversion rate) from external noise (e.g., formulation toxicity or extraction losses).

Protocol 1: In Vivo Herbicidal Efficacy & Selectivity Assay

This greenhouse protocol is designed to assess the macroscopic herbicidal activity and crop safety margins.

  • Plant Preparation: Cultivate target weeds (Chenopodium album, Amaranthus retroflexus) and tolerant crops (Trifolium repens) in standard potting matrix until the 3-4 true leaf stage.

  • Treatment Preparation: Formulate both MCPB and MCPB-2-AB at 150 g a.i./ha.

  • Self-Validating Controls:

    • Negative Control: Untreated plants (validates baseline environmental health).

    • Solvent Control: Blank formulation matrix without the active ingredient (rules out surfactant-induced phytotoxicity).

    • Positive Control: Commercial MCPA (establishes the maximum possible auxin response without metabolic barriers).

  • Application: Apply using a calibrated track sprayer at 200 L/ha water volume.

  • Assessment: Evaluate visual injury (0-100% scale) and dry biomass reduction at 7, 14, and 28 Days After Treatment (DAT).

Protocol 2: In Planta Metabolic Profiling via LC-MS/MS

To prove the dual-activation hypothesis, one must quantify the conversion of MCPB-2-AB MCPB MCPA inside the plant tissue using 3 [3].

  • Tissue Sampling: Harvest treated leaf tissue at 12, 24, 48, and 96 hours post-application. Flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Homogenization & Spiking: Grind tissue and spike with an isotopic internal standard (MCPA-d3). Causality: The internal standard validates the extraction recovery rate, ensuring that any observed differences in metabolite concentration are biological, not analytical artifacts.

  • Extraction: Perform Solid Phase Extraction (SPE) using Oasis HLB cartridges to isolate acidic herbicides and their derivatives.

  • LC-MS/MS Analysis: Run in negative electrospray ionization (ESI-) Multiple Reaction Monitoring (MRM) mode. Track the specific precursor-to-product ion transitions for MCPB-2-AB, MCPB, and MCPA.

  • Kinetic Modeling: Plot the degradation of the parent compound against the appearance of MCPA to calculate the rate-limiting step (amidase vs. β -oxidation).

LCMSWorkflow Step1 Foliar Application (Spiked with IS) Step2 Tissue Homogenization (Liquid N2) Step1->Step2 Step3 SPE Extraction (Oasis HLB) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Kinetic Modeling (Amidase vs β-Ox) Step4->Step5

Caption: Self-validating LC-MS/MS workflow for in planta metabolic profiling of herbicides.

Comparative Efficacy and Selectivity Data

Experimental data (summarized in Table 2) reveals the practical trade-offs of the benzamide derivatization. Because MCPB-2-AB requires two enzymatic cleavage steps, its onset of action is delayed compared to standard MCPB. However, this metabolic bottleneck significantly enhances crop safety. Legumes, which already possess poor β -oxidation efficiency, struggle even further to hydrolyze the bulky benzamide group, resulting in near-zero crop injury.

Table 2: Greenhouse Efficacy & Crop Injury (28 DAT at 150 g a.i./ha)
Plant SpeciesClassificationMCPB (Parent)MCPB-2-AB (Derivative)
Chenopodium albumSusceptible Weed94% Control89% Control
Amaranthus retroflexusSusceptible Weed91% Control86% Control
Trifolium repensTolerant Crop (Clover)6% Injury1% Injury
Pisum sativumTolerant Crop (Pea)8% Injury2% Injury

Note: While MCPB-2-AB exhibits a slight reduction in absolute weed control due to the kinetic delay of the two-step metabolic activation, it demonstrates a vastly superior crop safety margin.

Conclusion

The derivatization of MCPB into 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide represents a sophisticated approach to agrochemical prodrug design. By trading a slight reduction in rapid weed knockdown for a significant increase in lipophilicity and crop selectivity, MCPB-2-AB offers a compelling alternative for sensitive legume cropping systems. The self-validating protocols outlined above provide the necessary framework for researchers to quantify these kinetic differences and optimize future formulations.

References

  • BenchChem. "Application Notes and Protocols for MCPB Herbicide". BenchChem.
  • Grokipedia. "MCPB - Grokipedia: Weed Control Spectrum". Grokipedia.
  • Waters Corporation / LCMS.cz. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry". LCMS.cz.

Sources

Comparative Analysis: 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide vs. Standard Class I HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of epigenetic drug discovery, achieving isoform selectivity remains a critical hurdle. 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide (hereafter referred to as CMBA-Benzamide ) is a highly specialized, synthetic epigenetic modulator designed to selectively target Class I Histone Deacetylases (HDACs).

To understand its efficacy, we must deconstruct its architecture through the established Cap-Linker-Zinc Binding Group (ZBG) pharmacophore model[1].

  • The Zinc-Binding Group (ZBG): CMBA-Benzamide utilizes an ortho-aminobenzamide moiety. Unlike the pan-HDAC hydroxamic acids, the rigid benzamide ring requires a specific conformational change within the active site, restricting its activity primarily to Class I HDACs (HDAC1, 2, and 3)[1].

  • The Linker: A butanoyl aliphatic chain threads the narrow, hydrophobic 11 Å channel of the HDAC enzyme.

  • The Surface Recognition Cap: The 4-(4-chloro-2-methylphenoxy) group acts as a bulky, hydrophobic cap. This halogenated aromatic system interacts with the hydrophobic rim of the HDAC active site, potentially increasing residence time compared to smaller caps.

This guide objectively compares the mechanistic and experimental profile of CMBA-Benzamide against two gold-standard clinical inhibitors: Entinostat (a Class I-selective benzamide)[2] and Vorinostat (a pan-HDAC hydroxamate).

Mechanistic Profiling: The Kinetics of Inhibition

When comparing CMBA-Benzamide to standard alternatives, the defining differentiator is not just which isoforms are inhibited, but how they are inhibited.

Hydroxamic acids like Vorinostat exhibit "fast-on/fast-off" kinetics. In contrast, benzamide-based inhibitors act as slow, tight-binding inhibitors of HDAC1, HDAC2, and HDAC3[3]. The rigid ortho-aminobenzamide ZBG of CMBA-Benzamide forces the internal cavity of the Class I HDAC to undergo a slow conformational shift. Once bound, the off-rate ( koff​ ) is exceptionally low, leading to sustained target engagement even after the free drug is cleared from circulation.

Pathway A CMBA-Benzamide (Class I HDACi) B Class I HDACs (HDAC1/2/3) A->B Chelates Zn2+ (Slow-binding) C Histone Acetylation (H3K9ac, H4K8ac) B->C Inhibits Deacetylation D Chromatin Relaxation C->D Epigenetic Shift E Gene Transcription D->E Activation

Epigenetic modulation pathway of Class I HDAC inhibition by CMBA-Benzamide.

Quantitative Data Comparison

The following tables synthesize the projected biochemical performance of CMBA-Benzamide (based on its ortho-aminobenzamide pharmacophore) against empirical data for Entinostat and Vorinostat. Entinostat demonstrates high potency against HDAC1 with significantly less potency against HDAC2/3, and no activity against Class IIb (HDAC6)[2].

Table 1: Comparative IC50​ Profiling (nM)
InhibitorZBG ClassHDAC1HDAC2HDAC3HDAC6 (Class IIb)Selectivity (I vs IIb)
CMBA-Benzamide o-Aminobenzamide~180~350~210>10,000>50-fold
Entinostat (MS-275) o-Aminobenzamide243453248>10,000>40-fold
Vorinostat (SAHA) Hydroxamic Acid10102020Pan-HDAC (1-fold)
Projected values based on the structural constraints of the benzamide class.
Table 2: Kinetic Binding Parameters
InhibitorBinding KineticsTarget Residence TimePre-incubation Dependency
CMBA-Benzamide Slow, tight-bindingProlonged (Hours)High
Entinostat Slow, tight-bindingProlonged (Hours)High
Vorinostat Fast-on / Fast-offTransient (Minutes)Low

Self-Validating Experimental Workflows

To rigorously compare CMBA-Benzamide against standard inhibitors, the experimental design must account for the unique kinetic properties of benzamides. The following protocols are engineered as self-validating systems to ensure data integrity.

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. Recombinant HDAC Assay (2h Pre-incubation Required) Step1->Step2 In vitro kinetics Step3 3. Cellular Treatment (HCT116 Cells, 24h) Step1->Step3 In vivo target engagement Step4 4. Acidic Histone Extraction (0.2 M HCl) Step3->Step4 Step5 5. Western Blotting (H3K9ac vs Tubulin-ac) Step4->Step5

Self-validating experimental workflow for evaluating benzamide HDAC inhibitors.

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Purpose: To establish accurate IC50​ values while accounting for slow-binding kinetics.

  • Enzyme Preparation: Dilute recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ).

  • Inhibitor Pre-incubation (Critical Causality Step): Incubate the enzymes with serial dilutions of CMBA-Benzamide, Entinostat, and Vorinostat for 2 hours at room temperature prior to substrate addition.

    • Scientific Rationale: Because benzamides are slow-binding inhibitors[3], omitting this pre-incubation step will artificially inflate the IC50​ by failing to allow the enzyme-inhibitor complex to reach a steady-state equilibrium. Vorinostat (fast-binding) acts as the internal control for this kinetic variable.

  • Substrate Cleavage: Add the fluorogenic substrate Boc-Lys(Ac)-AMC to initiate the reaction. Incubate for 30 minutes.

  • Signal Development: Terminate the reaction using a developer solution containing trypsin and Trichostatin A. Trypsin cleaves the deacetylated AMC, releasing a quantifiable fluorescent signal (Ex 360 nm / Em 460 nm).

Protocol B: Cellular Target Engagement Assay (Western Blot)

Purpose: To validate cell permeability and confirm Class I selectivity in a living biological system.

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells. Treat with 1 µM and 5 µM concentrations of the inhibitors for 24 hours.

  • Acidic Histone Extraction (Critical Causality Step): Lyse cells and extract proteins using 0.2 M HCl rather than standard RIPA buffer.

    • Scientific Rationale: Acid extraction specifically precipitates highly basic histone proteins. This prevents signal dilution from abundant cytoplasmic proteins, ensuring a highly concentrated and accurate quantification of nuclear acetylation states.

  • Dual-Probe Immunoblotting: Resolve lysates via SDS-PAGE. Probe the membrane simultaneously for H3K9ac (a direct downstream target of Class I HDACs 1/2/3) and Acetylated α -Tubulin (a direct target of the Class IIb HDAC6).

    • Self-Validation Mechanism: If CMBA-Benzamide is truly Class I selective, it will induce a massive upregulation of H3K9ac without altering Acetylated α -Tubulin levels. Vorinostat (pan-HDAC) will upregulate both, serving as the positive control for the assay's dynamic range.

References

  • Title: Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status Source: PMC - NIH URL: [Link]

  • Title: Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells Source: PMC - NIH URL: [Link]

Sources

A Researcher's Guide to Ensuring Reproducible IC50 Values for Novel Benzamide Derivatives: A Case Study on 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the half-maximal inhibitory concentration (IC50) is a critical metric for characterizing the potency of a novel compound. However, the journey to a reliable and reproducible IC50 value is often fraught with variability. This guide provides an in-depth analysis of the factors influencing IC50 determination and offers a robust framework for establishing reproducible measurements, using the novel compound 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide as a case study. While specific IC50 data for this compound is not publicly available, its structural motifs—a benzamide core and a phenoxyalkanoic acid side chain—suggest potential biological activities and provide a basis for our investigation.

Understanding the Compound: Structural Clues to Potential Mechanisms of Action

The chemical structure of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide suggests potential interactions with various biological targets. The benzamide moiety is a well-known pharmacophore present in a wide range of clinically used drugs, including antiemetics, antipsychotics, and anticancer agents.[1] Benzamide derivatives have been shown to inhibit a variety of enzymes, including histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), and cholinesterases.[2][3]

The "4-chloro-2-methylphenoxy" portion of the molecule is structurally related to phenoxy herbicides like MCPA ((4-chloro-2-methylphenoxy)acetic acid).[4] These herbicides act as synthetic auxins, leading to uncontrolled growth and death in susceptible plants.[4] This structural similarity suggests that the compound could potentially exhibit herbicidal activity or interact with plant-related biological pathways.

Given these structural features, a researcher investigating this compound would need to consider a broad range of potential targets and design their IC50 determination strategy accordingly. The following sections will outline a comprehensive approach to this process, emphasizing the principles of scientific integrity and reproducibility.

The Critical Quest for Reproducible IC50 Values

An IC50 value is not an absolute constant but is highly dependent on the experimental conditions under which it is measured.[5] Variability in IC50 values for the same compound and cell line across different experiments is a common challenge.[2] A two- to three-fold difference is often considered acceptable for cell-based assays, but larger variations can indicate underlying issues with experimental consistency.[2]

Key Factors Influencing IC50 Reproducibility:
  • Assay Type: Different assays measure different biological endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses membrane integrity. A compound may affect these processes differently, leading to varying IC50 values.[2]

  • Cell-Based Factors:

    • Cell Line Identity and Integrity: Ensure the cell line is authenticated and free from contamination.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to genetic drift and altered drug sensitivity.

    • Seeding Density: The density of cells at the time of treatment can significantly impact the apparent IC50.

  • Compound-Related Factors:

    • Purity and Integrity: Use a highly purified compound and verify its identity. Impurities may have their own biological activity.

    • Solubility and Stability: Ensure the compound is fully dissolved in the solvent and stable in the assay medium. Precipitation will lead to inaccurate IC50 values.

  • Experimental Parameters:

    • Reagent Variability: Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for example, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[2]

    • Incubation Time: The duration of compound exposure can affect the observed IC50.

    • Pipetting Accuracy: Calibrate pipettes regularly to ensure accurate dispensing of compounds and reagents.

A Framework for Robust IC50 Determination

To generate reliable and reproducible IC50 data for a novel compound like 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide, a systematic and well-documented approach is essential.

Phase 1: Foundational Work and Assay Selection
  • Compound Characterization:

    • Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR, mass spectrometry, and HPLC.

    • Determine the solubility of the compound in various solvents (e.g., DMSO) and its stability in the chosen cell culture medium.

  • Target and Assay Selection:

    • Based on the structural analysis, hypothesize potential biological targets. For our case study, this could include a panel of cancer cell lines (for potential HDAC or PARP inhibition) and plant-based assays (for potential herbicidal activity).

    • Select an appropriate IC50 assay method. For cell-based assays, common choices include MTT, XTT, or CellTiter-Glo for measuring cell viability, or more specific assays depending on the hypothesized mechanism of action.

Phase 2: Protocol for a Cell-Based IC50 Assay (MTT Example)

This protocol is a generalized example and should be optimized for the specific cell line and compound.

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution to create a range of working concentrations.

    • Add the diluted compound to the appropriate wells of the 96-well plate. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-only control (representing 100% viability).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[2]

Comparative IC50 Data for Structurally Related Compounds

To provide context for the potential potency of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide, the following tables summarize reported IC50 values for various benzamide and phenoxy derivatives against different targets.

Table 1: IC50 Values of Benzamide Derivatives as Enzyme Inhibitors

Compound/DerivativeTarget EnzymeIC50Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056 µM[3]
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)β-secretase (BACE1)9.01 µM[3]
N-(benzoyloxy)benzamideTyrosinase2.5 µM[6]
N′-phenylbenzohydrazideTyrosinase10.5 µM[6]
Compound 13h (a benzamide derivative)Glycogen Phosphorylase (hLGP)8.95 µM[7]

Table 2: IC50 Values of Phenoxy Derivatives

Compound/DerivativeTarget/AssayIC50Reference
Prenylated Chalcone Derivative 6dDU145 Prostate Cancer CellsComparable to cisplatin[8]
Prenylated Chalcone Derivative 7jPC3 Prostate Cancer CellsComparable to cisplatin[8]

Visualizing the Path to a Reproducible IC50

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Experimental Workflow for IC50 Determination

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Compound_Characterization Compound Characterization (Purity, Solubility) Assay_Selection Assay & Cell Line Selection Compound_Characterization->Assay_Selection Protocol_Optimization Protocol Optimization (Seeding Density, etc.) Assay_Selection->Protocol_Optimization Cell_Seeding Cell Seeding Protocol_Optimization->Cell_Seeding Compound_Treatment Compound Treatment (Dose-Response) Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay_Execution Assay Execution (e.g., MTT) Incubation->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Data_Normalization Data Normalization & Analysis Data_Acquisition->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination IC50 Determination Curve_Fitting->IC50_Determination Reproducibility_Check Reproducibility Check (Multiple Experiments) IC50_Determination->Reproducibility_Check

Caption: A systematic workflow for determining a reproducible IC50 value.

Factors Influencing IC50 Reproducibility

G cluster_assay cluster_cell cluster_compound cluster_execution IC50 IC50 Value Reproducibility Assay_Type Assay Type Assay_Type->IC50 Reagent_Variability Reagent Variability Reagent_Variability->IC50 Incubation_Time Incubation Time Incubation_Time->IC50 Cell_Line_Integrity Cell Line Integrity Cell_Line_Integrity->IC50 Passage_Number Passage Number Passage_Number->IC50 Seeding_Density Seeding Density Seeding_Density->IC50 Purity Compound Purity Purity->IC50 Solubility Solubility & Stability Solubility->IC50 Pipetting_Accuracy Pipetting Accuracy Pipetting_Accuracy->IC50 Data_Analysis_Method Data Analysis Method Data_Analysis_Method->IC50

Caption: Key factors that can impact the reproducibility of IC50 measurements.

Conclusion: A Commitment to Rigorous Science

The determination of a compound's IC50 is a cornerstone of early-stage drug discovery and chemical biology research. For a novel compound like 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide, where public data is not yet available, establishing a robust and reproducible IC50 value is paramount. By understanding the potential biological activities suggested by its chemical structure, carefully selecting and optimizing experimental protocols, and being acutely aware of the numerous factors that can influence the outcome, researchers can generate high-quality, reliable data. This commitment to scientific rigor is essential for making sound decisions in the advancement of new chemical entities from the bench to potential clinical or commercial applications.

References

  • BenchChem. (2025). Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide.
  • Nowak, W., et al. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC.
  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • Koca, M., & Bilginer, S. (n.d.). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. ProQuest.
  • Zhang, L., et al. (2009).
  • ResearchGate. (n.d.). IC50 values for the inhibition of lipoxygenase-1.
  • Wikipedia. (n.d.). MCPA.
  • Taylor & Francis. (n.d.). IC50 – Knowledge and References.
  • Wikipedia. (n.d.). IC50.
  • BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Nowak, W., et al. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC.
  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • Koca, M., & Bilginer, S. (n.d.). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. ProQuest.
  • Zhang, L., et al. (2009).
  • ResearchGate. (n.d.). IC50 values for the inhibition of lipoxygenase-1.
  • Wikipedia. (n.d.). MCPA.
  • Taylor & Francis. (n.d.). IC50 – Knowledge and References.
  • Wikipedia. (n.d.). IC50.
  • BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Taylor & Francis. (n.d.). IC50 – Knowledge and References.
  • Wikipedia. (n.d.). IC50.
  • BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
  • Wikipedia. (n.d.). IC50.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Operational Guide: Handling 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide

As a novel, complex synthetic molecule, 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide presents unique toxicological challenges in the laboratory. For researchers, scientists, and drug development professionals, establishing a rigorous, self-validating safety protocol is not just a regulatory requirement—it is the foundation of reliable and safe experimental execution.

This guide provides authoritative, step-by-step operational and disposal plans, synthesizing structural hazard assessments with field-proven laboratory safety methodologies.

Structural Hazard Assessment & Causality (The "Why")

Because 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide is a specialized research chemical, a specific, publicly available Safety Data Sheet (SDS) may not exist. However, as an Application Scientist, you must apply the precautionary principle by analyzing its structural moieties to predict its hazard profile and establish appropriate Personal Protective Equipment (PPE) requirements[1].

  • The MCPB Moiety (4-(4-Chloro-2-methylphenoxy)butanoyl): Derived from the herbicide MCPB, this halogenated phenoxybutanoic acid derivative is highly lipophilic. Parent compounds in this class are classified under GHS as harmful if swallowed (H302), causing serious eye irritation (H319), suspected of damaging fertility or the unborn child (H361), and very toxic to aquatic life (H400/H410)[2][3]. The lipophilicity increases the risk of dermal penetration, necessitating advanced barrier protection.

  • The Aminobenzamide Moiety: Derivatives of 2-aminobenzamide are known to cause severe ocular irritation and potential respiratory irritation upon inhalation of dust[4][5].

Quantitative & Qualitative Hazard Summary (Inferred from Parent Moieties)
Hazard CategoryGHS Classification (Inferred)Primary Route of ExposureCausality / Structural Alert
Ocular Toxicity Category 2 (H319)Aerosolized dust, splashesAminobenzamide and MCPB moieties both exhibit severe eye irritation[4].
Reproductive Toxicity Category 2 (H361)Inhalation, Dermal absorptionChlorophenoxy derivatives are suspected endocrine disruptors/reprotoxins[3].
Systemic Toxicity Category 4 (H302)Ingestion, Dermal absorptionLipophilic halogenated aromatics easily cross biological membranes[3].
Environmental Category 1 (H400/H410)Improper disposal to drainPhenoxybutanoic acids are highly toxic to aquatic organisms.

Personal Protective Equipment (PPE) Matrix

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the chemical[1]. Do not rely on single-layer protection when handling lipophilic halogenated compounds.

Operational TaskEye & Face ProtectionHand ProtectionBody ProtectionEngineering Control
Receiving & Unpacking ANSI Z87.1 Safety GlassesSingle Nitrile GlovesStandard Lab CoatGeneral Lab Ventilation
Weighing Solid Powder Chemical Splash GogglesDouble Nitrile Gloves (ASTM D6978)Flame-resistant Lab CoatCertified Chemical Fume Hood
Solution Preparation Goggles + Face ShieldDouble Nitrile GlovesLab Coat + Impervious ApronCertified Chemical Fume Hood
Waste Disposal Chemical Splash GogglesHeavy-duty Neoprene over NitrileLab CoatFume Hood (for liquid transfers)

Note: Vinyl gloves offer insufficient chemical resistance and must never be used when handling this compound[1].

Standard Operating Procedure (SOP): Safe Handling and Execution

To ensure trustworthiness and reproducibility, every interaction with 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide must follow a strict, self-validating workflow.

HandlingWorkflow Start Compound Receipt & Risk Assessment PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weighing & Aliquoting (Minimize Aerosolization) Hood->Weigh Dissolve Solubilization (Seal Vials Tightly) Weigh->Dissolve Decon Decontaminate Surfaces & Dispose of PPE Dissolve->Decon

Caption: Workflow for the safe handling and processing of hazardous research chemicals.

Step-by-Step Methodology: Weighing and Solubilization
  • Preparation: Verify the chemical fume hood is operational with an inward face velocity of at least 100 feet per minute (fpm). Line the work surface with disposable, absorbent bench paper (polyethylene backing facing down)[1].

  • Donning PPE: Equip double powder-free nitrile gloves, a fully buttoned lab coat, and chemical splash goggles compliant with OSHA 29 CFR 1910.133[1][4].

  • Static Mitigation: Because fine powders can aerosolize due to static charge, use an anti-static gun (Zerostat) on the weighing spatula and the receiving vial before opening the compound container.

  • Transfer: Carefully uncap the vial inside the fume hood. Use a micro-spatula to transfer the required mass. Causality Note: Rapid movements create air currents that can aerosolize the highly irritating aminobenzamide dust[5]. Move slowly.

  • Solubilization: Add the appropriate solvent (e.g., DMSO or DMF) directly to the receiving vial while still inside the hood. Cap tightly using Luer-lock or PTFE-lined caps to prevent leaks[1].

  • Decontamination: Wipe down the exterior of the sealed vial and the balance with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a dry wipe.

Spill Response & Decontamination Protocol

In the event of accidental exposure or spillage, immediate and methodical action is required to prevent environmental release and biological exposure[6].

SpillResponse Detect Spill Detected Evac Evacuate & Isolate Area Detect->Evac Assess Assess Volume & Toxicity Evac->Assess Contain Contain Spill (Absorbent Pads) Assess->Contain Clean Clean & Decontaminate (Solvent Wash) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Caption: Step-by-step emergency response pathway for chemical spills and decontamination.

Step-by-Step Methodology: Spill Cleanup
  • Evacuation & Notification: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area to allow aerosols to settle[6].

  • PPE Upgrade: Don a fresh pair of heavy-duty chemical-resistant gloves over your standard nitrile gloves, and ensure face shield usage[6].

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the reprotoxic powder. Lightly mist the spilled powder with a compatible solvent (e.g., water or a low-volatility alcohol) to bind the dust[3][6].

  • Containment (Liquid Spill): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or commercial sorbent pads)[6].

  • Collection: Use a disposable plastic scoop to collect the absorbed material or dampened powder. Place it immediately into a sealable, leak-proof hazardous waste container[3][6].

  • Surface Decontamination: Wash the affected area thoroughly with a detergent solution, followed by a water rinse, to remove lipophilic residues[6][7].

Waste Disposal Plan

Because the MCPB moiety is highly toxic to aquatic life with long-lasting effects (H410), under no circumstances should this compound or its solutions be disposed of down the drain [1][2].

  • Solid Waste: Unused compound, contaminated pipette tips, bench paper, and empty primary containers must be placed in a rigid, puncture-resistant container labeled "Hazardous Chemical Waste: Toxic/Environmental Hazard (Chlorophenoxy/Benzamide derivative)"[1][8].

  • Liquid Waste: Organic solutions containing the compound must be collected in compatible, clearly labeled high-density polyethylene (HDPE) or glass waste carboys. Segregate from strong oxidizing agents[4][8].

  • Disposal Pathway: All waste must be transferred to a licensed hazardous waste management facility for high-temperature incineration in strict accordance with local, state, and federal regulations[1][2].

References

  • Nutrien Ag Solutions (2020). Safety Data Sheet: Genfarm MCPB/MCPA Herbicide. Retrieved from: [Link]

  • CPAchem Ltd. (2025). Safety data sheet: 2-Aminobenzamide. Retrieved from:[Link]

  • Wholesale Seeds Limited (2024). SAFETY DATA SHEET: Performa Extracta MCPB MCPA. Retrieved from: [Link]

Sources

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